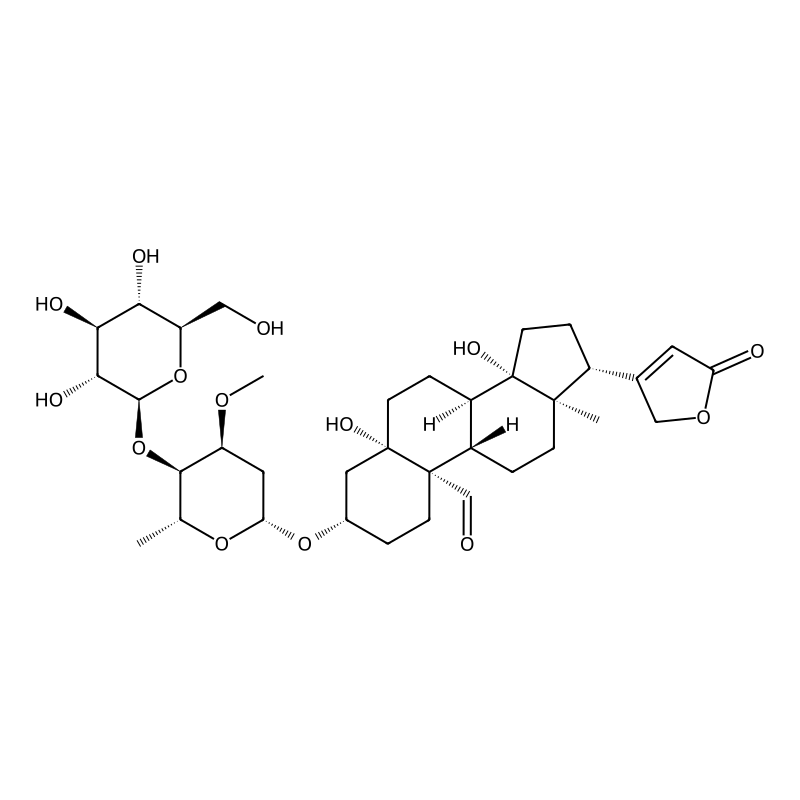

Strophanthin K

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Early Promise in Heart Failure Treatment

Early research, dating back to the late 19th and early 20th centuries, investigated Strophanthin K as a treatment for heart failure. Its mechanism of action involves inhibiting the sodium-potassium pump in heart muscle cells, which can increase the force of contraction. Studies from this era showed some success in improving cardiac function in patients with heart failure [].

However, Strophanthin K also has a narrow therapeutic window, meaning the difference between a beneficial and toxic dose is small. This, combined with difficulty in standardizing the potency of plant-derived extracts, led to safety concerns and a decline in its use by the mid-20th century [].

Modern Research Focuses on Safety and New Applications

Modern scientific research on Strophanthin K has shifted focus. Researchers are now primarily interested in understanding its safety profile and exploring potential applications beyond heart failure treatment.

One area of investigation is the development of safer and more standardized derivatives of Strophanthin K. This could involve isolating specific components of the extract or chemically modifying the molecule to improve its therapeutic window [].

Another research avenue explores the potential benefits of Strophanthin K for other conditions. Some studies suggest it may have anti-cancer properties or be useful in treating atrial fibrillation, a type of irregular heartbeat [, ]. However, these studies are preliminary and require further investigation.

Strophanthin K, also known as k-Strophanthidin, is a cardiac glycoside derived from the seeds of the plant Strophanthus kombé and is classified as an analogue of ouabain. It serves as the aglycone for k-strophanthin, which is a glycoside form. Strophanthin K is recognized for its potent effects on cardiac muscle, primarily through its inhibition of the sodium-potassium ATPase enzyme. This compound has historical significance in traditional medicine and was used by native African tribes as an arrow poison due to its toxic properties .

- Oxidation: This reaction can yield different derivatives useful for pharmacological studies. Strong oxidizing agents like potassium permanganate are typically employed.

- Reduction: Reduction reactions, particularly at the butenolide ring, can alter the compound's biological effects.

- Substitution: Substitution at hydroxyl groups can lead to the formation of analogues with distinct pharmacological profiles.

The major products formed from these reactions include hydroxylated and reduced derivatives, which are of interest for therapeutic applications .

Strophanthin K can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting the compound from Strophanthus kombé seeds using solvent extraction followed by chromatographic purification.

- Chemical Synthesis: Various synthetic routes involve modifying the steroid nucleus of strophanthidin through hydroxylation and forming a butenolide ring. High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is often used for characterization during synthesis .

Strophanthin K has several medical applications primarily related to its cardiotonic properties:

- Heart Failure Treatment: It is used in managing congestive heart failure due to its ability to enhance cardiac contractility.

- Research: Strophanthin K is valuable in pharmacological research for studying cardiac glycosides' mechanisms and potential therapeutic effects.

- Toxicology Studies: Given its historical use as a poison, it also serves as a subject of toxicological research to understand its effects on biological systems .

Studies have shown that Strophanthin K interacts with various biological molecules:

- It reacts readily with antibodies, indicating potential immunological applications.

- The compound's interaction dynamics are influenced by factors such as pH and concentration, which affect its stability and activity in biological systems .

Strophanthin K shares similarities with other cardiac glycosides but possesses unique characteristics that differentiate it:

| Compound | Mechanism of Action | Unique Properties |

|---|---|---|

| Ouabain | Inhibits Na+/K+ ATPase | Different aglycone structure; variations in potency |

| Digitalis | Inhibits Na+/K+ ATPase | Slower onset; longer duration of effect |

| Digitoxin | Inhibits Na+/K+ ATPase | Longer half-life; more lipid-soluble |

| Cymarin | Inhibits Na+/K+ ATPase | Similar mechanism but different pharmacokinetics |

| Convallatoxin | Inhibits Na+/K+ ATPase | Distinct structural features affecting potency |

List of Similar Compounds- Ouabain

- Digitalis

- Digitoxin

- Cymarin

- Convallatoxin

Strophanthin K's unique properties, particularly its rapid onset of action compared to digitalis and its specific structural features relative to ouabain and digitoxin, make it a significant compound in both therapeutic and research contexts .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard

Other CAS

560-53-2